Uric acid

概要

説明

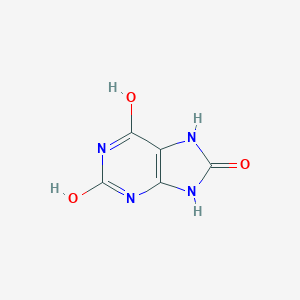

尿酸は、炭素、窒素、酸素、水素からなる複素環式化合物であり、化学式はC₅H₄N₄O₃です。これはプリンヌクレオチドの代謝分解の生成物であり、尿の正常な成分です。 血液中の尿酸濃度が高いと、痛風や腎臓結石などの病気に繋がる可能性があります .

2. 製法

合成経路と反応条件: 尿酸は、ウレアとグリシンを融解させることで合成することができます。この方法は、1882年にウクライナの化学者イヴァン・ホルバチェフスキーによって初めて開発されました . もう1つの方法は、水や一般的な有機溶媒にはほとんど溶けない尿酸をアンモニア水に溶解することです . 尿酸標準溶液の調製では、通常、炭酸リチウム、水酸化カリウム、水酸化ナトリウム、またはアンモニア水などの塩基性溶液に溶解します .

工業生産方法: 尿酸の工業生産は、通常、尿や組織サンプルなどの生物学的源からの抽出と、それに続く精製プロセスを含みます。 高速液体クロマトグラフィー(HPLC)や質量分析法は、工業環境での尿酸の分析と定量化に一般的に用いられる手法です .

3. 化学反応の分析

反応の種類: 尿酸は、酸化、還元、置換など、さまざまな化学反応を起こします。 注目すべき反応の1つは、ムレキシド反応です。尿酸は希硝酸と反応し、その後アンモニアを加えると、アンモニウムプルプラートまたはムレキシドの生成により紫色を呈します .

一般的な試薬と条件:

酸化: 尿酸は、鉄ドープ単原子触媒の存在下で、過酸化水素などの試薬を使用して酸化することができます.

還元: 尿酸は還元剤として働き、さまざまな化学反応で電子を供与することができます.

置換: 尿酸は、特定の条件下で、さまざまな化学基との置換反応を起こす可能性があります。

主要な生成物:

酸化生成物: 尿酸の酸化は、アラントインやその他の関連化合物の生成につながる可能性があります.

還元生成物: 尿酸を含む還元反応は、通常、ウラート塩の生成をもたらします.

4. 科学研究における用途

尿酸は、科学研究において幅広い用途があります。

準備方法

Synthetic Routes and Reaction Conditions: Uric acid can be synthesized by melting urea with glycine, a method first developed by the Ukrainian chemist Ivan Horbaczewski in 1882 . Another approach involves the use of ammonium hydroxide to dissolve this compound, which is otherwise virtually insoluble in water or common organic solvents . The preparation of this compound standard solutions often involves dissolving it in a basic solution such as aqueous solutions of lithium carbonate, potassium hydroxide, sodium hydroxide, or ammonium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from biological sources, such as urine or tissue samples, followed by purification processes. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used techniques for the analysis and quantification of this compound in industrial settings .

化学反応の分析

Reactions with Reactive Oxygen/Nitrogen Species

Uric acid interacts with peroxynitrite (ONOO⁻) and nitric oxide (NO), exhibiting context-dependent antioxidant or pro-oxidant effects.

2.1. Peroxynitrite Scavenging

-

Mechanism : this compound donates an electron to peroxynitrite, forming a urate radical (UA- ) and intermediates like triuret (C₃H₄N₄O₃) .

-

Key Products :

| Reaction Conditions | Major Products | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| Aqueous buffer (pH 7.4) | Triuret, allantoin | 4.8 × 10² |

| Presence of methanol | Methoxyallantoin | Not quantified |

2.2. Interaction with Nitric Oxide

-

This compound reacts with NO to form 6-aminouracil , a stable byproduct, while reducing NO bioavailability .

-

Indirectly suppresses NO synthesis by enhancing arginase activity , diverting L-arginine from NO production to urea .

Alkylation of Biomolecules

This compound derivatives generated during peroxynitrite reactions can alkylate biomolecules:

-

Targets : Alcohols, thiols, and amines via substitution of labile hydrogens .

-

Biological Impact : Modifies proteins and lipids, potentially contributing to oxidative stress in diseases like preeclampsia .

Radical Propagation and Pro-Oxidant Effects

-

Aminocarbonyl Radical : Generated during this compound-peroxynitrite reactions, amplifies lipid peroxidation in LDL and liposomes .

-

NADPH Oxidase Activation : In adipocytes, this compound enhances ROS production, promoting inflammation and insulin resistance .

Antioxidant vs. Pro-Oxidant Duality

Pathological Implications

-

Gout : this compound crystallization triggers NLRP3 inflammasome activation, releasing IL-1β .

-

Cardiovascular Disease : Pro-oxidant derivatives impair endothelial function and promote hypertension .

-

Preeclampsia : Elevated urinary triuret correlates with oxidative stress .

Analytical Methods

科学的研究の応用

Metabolic Health

Role in Diabetes and Obesity

Recent research has highlighted the connection between uric acid levels and metabolic disorders such as diabetes and obesity. Elevated this compound levels have been implicated in insulin resistance, suggesting that managing these levels could be beneficial for metabolic health. A study demonstrated that lowering this compound with benzbromarone improved insulin sensitivity in patients with congestive heart failure . Additionally, fructose-induced generation of this compound may play a causal role in the development of diabetes and obesity .

Table 1: this compound Levels and Metabolic Conditions

| Condition | This compound Level (mg/dL) | Impact on Condition |

|---|---|---|

| Normal | < 6.0 | No significant impact |

| Gout | > 6.0 | Increased risk of flares |

| Diabetes | > 5.0 | Associated with insulin resistance |

| Obesity | > 5.0 | Linked to metabolic syndrome |

Cardiovascular Health

Cardiovascular Risk Factor

this compound has been recognized as an independent risk factor for cardiovascular diseases. Studies indicate that serum this compound levels above 7 mg/dL in men and 5 mg/dL in women are associated with increased all-cause mortality . Furthermore, elevated levels correlate with higher risks of hypertension and heart failure, necessitating monitoring and potential management strategies to mitigate these risks .

Immune Response Modulation

Adjuvant Properties

this compound plays a crucial role in modulating immune responses. It has been shown to act as a danger signal that can enhance antibody responses when used as an adjuvant in vaccines, particularly those containing aluminum hydroxide . This property is particularly relevant in allergy treatments and vaccine development, where this compound's ability to stimulate type 2 immune responses can be harnessed.

Therapeutic Uses

Uricase Enzymes

The therapeutic applications of this compound have expanded with the development of recombinant uricase enzymes like rasburicase and pegloticase, which are used to treat conditions such as advanced gout and prevent complications from tumor lysis syndrome during chemotherapy . These treatments help lower serum this compound levels effectively, alleviating symptoms associated with hyperuricemia.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, particularly following ischemic strokes. Animal studies indicate that exogenous this compound administration can reduce infarct volume and improve neurological outcomes post-stroke due to its antioxidant properties . However, further clinical studies are necessary to confirm these findings in humans.

Case Studies and Research Findings

Several case studies have illustrated the diverse applications of this compound:

- Case Study on Gout Management : A retrospective cohort study revealed that patients achieving serum this compound levels ≤ 6.0 mg/dL experienced fewer gout flares compared to those with higher levels .

- Neuroprotection Research : Clinical trials investigating the effects of this compound on stroke recovery have shown promising results, indicating potential benefits for patients experiencing acute ischemic events .

作用機序

尿酸は、人間におけるプリン代謝の最終産物であり、オキシプリンを酸化させる酵素であるキサンチンオキシダーゼによって形成されます . 尿酸は、強い還元剤および抗酸化剤として作用し、電子を供与することで細胞を酸化損傷から保護します . 尿酸の抗酸化作用は、神経保護の文脈において特に重要であり、脳卒中の動物モデルにおいて梗塞容積を減少させ、神経機能を改善することが示されています .

類似化合物:

尿酸の独自性: 尿酸は、老廃物と抗酸化剤の両方の役割を果たすという点で独特です。 尿酸は還元剤として作用し、酸化ストレスから保護できるという能力は、尿素やアンモニアなどの他の窒素性老廃物とは異なります . さらに、尿酸は痛風などの疾患に関与しており、さまざまな科学的用途で用いられていることから、その独特の特性と重要性が示されています .

類似化合物との比較

Urea: A nitrogenous waste product formed in the liver and excreted in urine.

Ammonia: A toxic nitrogenous waste that is converted to urea or uric acid in different organisms.

Guanine: A purine derivative similar to this compound, found in nucleic acids.

Uniqueness of this compound: this compound is unique in its role as both a waste product and an antioxidant. Its ability to act as a reducing agent and protect against oxidative stress sets it apart from other nitrogenous waste products like urea and ammonia . Additionally, this compound’s involvement in medical conditions such as gout and its use in various scientific applications highlight its distinct properties and significance .

生物活性

Uric acid (UA) is a product of purine metabolism and has garnered significant attention due to its dual role as both an antioxidant and a pro-oxidant. This article explores the biological activities of this compound, its physiological implications, and its associations with various health conditions, supported by data tables and recent research findings.

Overview of this compound

This compound is formed from the breakdown of purines, which are found in many foods and are also produced by the body. The normal range for serum this compound levels is typically between 3.5 to 7.2 mg/dL in men and 2.6 to 6.0 mg/dL in women. Elevated levels can lead to hyperuricemia, which is associated with gout, cardiovascular diseases, and metabolic syndrome.

Antioxidant Properties

This compound is considered a powerful antioxidant that helps protect cells from oxidative stress. It scavenges free radicals and maintains the activity of superoxide dismutase, an important antioxidant enzyme. A study indicated that this compound's antioxidant properties may play a role in neuroprotection by preventing oxidative damage to neurons .

Key Findings:

- This compound can chelate transition metals, reducing oxidative damage.

- In vitro studies have shown that UA can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress .

Pro-Oxidant Effects

Despite its antioxidant properties, this compound can also exhibit pro-oxidant effects under certain conditions. Increased levels of UA can lead to elevated ROS production, contributing to oxidative stress rather than alleviating it. This dual role complicates the understanding of UA's physiological functions .

Case Study:

A study involving health examination subjects found a significant association between serum this compound levels and increased oxidative stress markers, particularly in females . This suggests that while UA may have protective roles, high concentrations can exacerbate oxidative damage.

Metabolic Syndrome

Recent meta-analyses have established a strong correlation between elevated this compound levels and metabolic syndrome (MetS). The analysis indicated that individuals with MetS had higher mean UA levels compared to controls, suggesting that UA may serve as a biomarker for this condition .

| Condition | Mean this compound Level (mg/dL) | Statistical Significance |

|---|---|---|

| Metabolic Syndrome | 6.5 | p < 0.001 |

| Control Group | 5.9 |

Gout and Inflammation

This compound crystallizes in joints when levels exceed solubility limits, leading to gout attacks characterized by intense pain and inflammation. A systematic review highlighted that dietary interventions, such as cherry consumption, can lower serum UA levels and reduce gout flare frequency .

Research Findings:

- A clinical trial showed that participants consuming cherry juice experienced fewer gout flares compared to those receiving placebo .

- The study emphasized the importance of managing dietary intake to maintain healthy UA levels.

This compound and Pregnancy

Recent research has explored the association between maternal this compound levels and the risk of pre-eclampsia. A case-control study involving over 3,000 women found that higher UA levels were significantly associated with increased risk for pre-eclampsia, independent of other confounding factors .

| Group | This compound Level (mg/dL) | Pre-Eclampsia Incidence (%) |

|---|---|---|

| Cases | 7.1 | 25 |

| Controls | 5.8 | 10 |

特性

IUPAC Name |

7,9-dihydro-3H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHOTFFKMJEONL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042508 | |

| Record name | Uric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Uric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.06 mg/mL | |

| Record name | Uric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The exact mechanism of action for uric acid's antioxidant effects have not yet been elucidated. | |

| Record name | Uric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

69-93-2 | |

| Record name | Uric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uric Acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | uric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/268B43MJ25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Greater than 300 °C, > 300 °C | |

| Record name | Uric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。